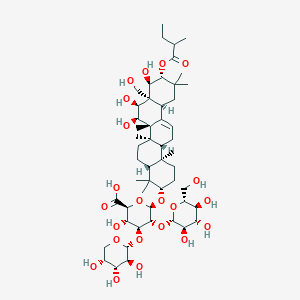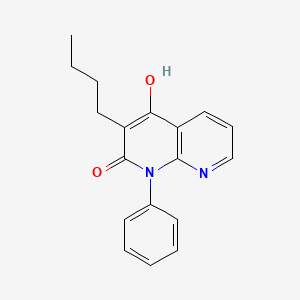
3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SCH 12223 is a unique agent which protects both gastric and intestinal epithelia from noxious stimuli.
Applications De Recherche Scientifique
Antiallergy Agent
A novel class of antiallergy agents includes substituted 1,8-naphthyridin-2(1H)-ones, which have shown potential in inhibiting allergic and nonallergic bronchospasm in animal models. 1-Phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one, a compound in this series, was identified for its promising antiallergy activity, potentially through the inhibition of sulfidopeptide leukotrienes release (Sherlock et al., 1988).
Cytotoxic Activity
Research has focused on the cytotoxic activity of 2-phenyl-1,8-naphthyridin-4(1H)-one derivatives, aiming to enhance their pharmacokinetic characteristics for preclinical studies. This has led to the synthesis of several 3-carboxylic acid derivatives designed to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug development (Kai Lin, 2006).
Synthesis for ACAT Inhibition
Efforts in synthesizing naphthyridine parts of potent ACAT (acyl-CoA: cholesterol acyltransferase) inhibitors include 3-Amino-4-[3-(3-benzyloxypropoxy)phenyl]-1-butyl-1,8-naphthyridin-2(1H)-one. This synthesis is part of developing effective inhibitors of ACAT, a target for treating cholesterol-related disorders (Ban et al., 2005).
Photoinduced Molecular Transformations
Investigations into photoinduced molecular transformations using 4-hydroxy-1-phenyl[1,8]naphthyridin-2(1H)-one have contributed to the understanding of regioselective scission of cyclobutanoxyl radicals. This research aids in exploring novel methods for molecular rearrangement and synthesis in organic chemistry (Senboku et al., 1996).
Antitumor Agents
The substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have been synthesized and evaluated for their potential as antitumor agents. These compounds showed significant cytotoxic effects against various human tumor cell lines and inhibited tubulin polymerization, suggesting their potential in cancer therapy (Chen et al., 1997).
Synthesis of Pentacyclic Polyheterocycles
The synthesis of pentacyclic polyheterocycles has been achieved through regioselective Claisen rearrangement of 4-(4′-aryloxybut-2′-ynyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-ones. This methodology is important for the creation of complex molecular structures with potential pharmaceutical applications (Majumdar & Rafique-ul-Islam, 2007).
Antibacterial Activity
Studies on the antibacterial activity of various 1,8-Naphthyridinyl-1,3,4-oxadiazoles, synthesized from 3-Phenyl-1,8-naphthyridin-2(1H)-one, have contributed to the development of new antibacterial compounds (Mogilaiah et al., 2004).
Propriétés
Numéro CAS |
89109-20-6 |
|---|---|
Nom du produit |
3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one |
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.35 |
Nom IUPAC |
3-butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-10-15-16(21)14-11-7-12-19-17(14)20(18(15)22)13-8-5-4-6-9-13/h4-9,11-12,21H,2-3,10H2,1H3 |
SMILES |
CCCCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sch 12223; Sch12223; Sch-12223. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)
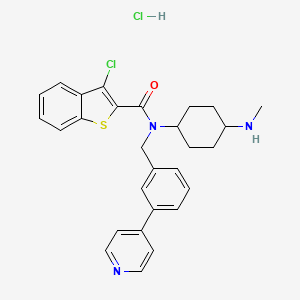

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)
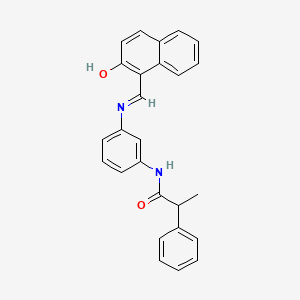

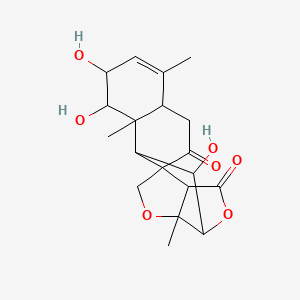
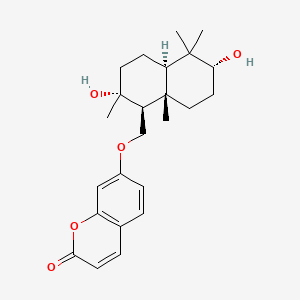
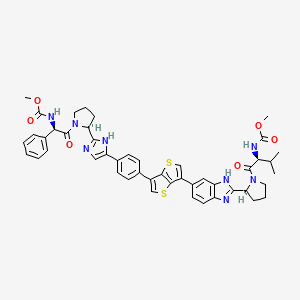
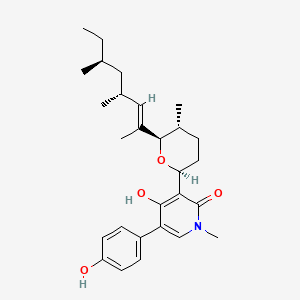
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
